Fluoro(fluoromethyl)(2-phenylethoxy)(trifluoromethyl)silane

Surface modification Self-assembled monolayers Nano-featured substrates

Pentafluorophenylethoxydimethylsilane (CAS 71338-73-3, molecular formula C₁₀H₁₁F₅OSi, MW 270.27 g/mol), also catalogued as Dimethylethoxysilylpentafluorobenzene or Ethoxy(pentafluorophenyl)dimethylsilane, is a monoalkoxysilane bearing a single hydrolysable ethoxy group, two methyl substituents, and a pentafluorophenyl (C₆F₅) ring directly bonded to silicon. The compound is supplied as a colorless to light yellow-orange clear liquid with a purity specification of ≥95.0% (GC), a density of 1.27 g/mL, a refractive index of approximately 1.43, and a flash point of 95 °C.

Molecular Formula C10H11F5OSi
Molecular Weight 270.27 g/mol
CAS No. 71338-73-3
Cat. No. B1630380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro(fluoromethyl)(2-phenylethoxy)(trifluoromethyl)silane
CAS71338-73-3
Molecular FormulaC10H11F5OSi
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C10H11F5OSi/c11-8-17(15,10(12,13)14)16-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyWSQYEMMPRCSVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pentafluorophenylethoxydimethylsilane (CAS 71338-73-3): Procurement-Grade Profile of a Monoalkoxysilane with Pentafluorophenyl Functionality


Pentafluorophenylethoxydimethylsilane (CAS 71338-73-3, molecular formula C₁₀H₁₁F₅OSi, MW 270.27 g/mol), also catalogued as Dimethylethoxysilylpentafluorobenzene or Ethoxy(pentafluorophenyl)dimethylsilane, is a monoalkoxysilane bearing a single hydrolysable ethoxy group, two methyl substituents, and a pentafluorophenyl (C₆F₅) ring directly bonded to silicon . The compound is supplied as a colorless to light yellow-orange clear liquid with a purity specification of ≥95.0% (GC), a density of 1.27 g/mL, a refractive index of approximately 1.43, and a flash point of 95 °C . Its structure places it at the intersection of organosilicon and organofluorine chemistry, where the electron-withdrawing pentafluorophenyl group modulates silicon-center electrophilicity while the single ethoxy leaving group confers monofunctional deposition behaviour distinct from trialkoxysilane analogs [1].

Why Pentafluorophenylethoxydimethylsilane Cannot Be Replaced by Generic Pentafluorophenyl Silanes in Procurement Specifications


Pentafluorophenyl-functionalized silanes share the C₆F₅ moiety but diverge critically in the number and chemical identity of silicon-bound hydrolysable groups, which govern surface deposition architecture, byproduct chemistry, and handling safety. Pentafluorophenylethoxydimethylsilane is a monoalkoxysilane—it carries exactly one ethoxy leaving group, enabling stoichiometric monolayer formation on hydroxylated surfaces without crosslinking [1]. In contrast, pentafluorophenyltriethoxysilane (CAS 20083-34-5) bears three ethoxy groups and deposits as a polymeric, crosslinked film [1]. The chloro analog, chlorodimethyl(pentafluorophenyl)silane (CAS 20082-71-7), replaces the ethoxy group with chloride, releasing corrosive HCl upon hydrolysis and requiring more stringent moisture exclusion during storage and use . The trimethyl analog, trimethyl(pentafluorophenyl)silane (CAS 1206-46-8), lacks a hydrolysable group entirely and cannot covalently anchor to oxide surfaces. These architectural and leaving-group differences produce non-interchangeable surface-modification outcomes, making generic substitution scientifically unsound without explicit re-validation.

Quantitative Differentiation Evidence for Pentafluorophenylethoxydimethylsilane (CAS 71338-73-3) Against Closest Analogs


Monofunctional Architecture: Monolayer-Confined vs. Crosslinked Polymeric Surface Deposition

Pentafluorophenylethoxydimethylsilane is a monoalkoxysilane bearing a single hydrolysable ethoxy group. Per Gelest technical guidance, monoalkoxysilanes deposit as monolayers on hydroxylated surfaces because they can form only one siloxane (Si–O–M) linkage per molecule and cannot undergo intermolecular crosslinking [1]. The direct triethoxy analog, pentafluorophenyltriethoxysilane (CAS 20083-34-5), carries three hydrolysable ethoxy groups and deposits as a polymeric, crosslinked film that can yield multilayer architectures and variable coverage [1]. This architectural distinction is structural in origin—conferred by the number of alkoxy substituents at silicon—and is therefore a class-level inference applicable to all monoalkoxysilane versus trialkoxysilane comparisons when deposition on hydroxyl-bearing substrates is involved.

Surface modification Self-assembled monolayers Nano-featured substrates

Ethoxy vs. Chloro Leaving Group: Byproduct Safety and Hydrolytic Stability Profile

The ethoxy leaving group of pentafluorophenylethoxydimethylsilane hydrolyses to release ethanol—a relatively low-toxicity, volatile, non-corrosive alcohol—whereas the direct chloro analog, chlorodimethyl(pentafluorophenyl)silane (CAS 20082-71-7, flophemesyl chloride), hydrolyses rapidly with water to release hydrogen chloride gas, a corrosive and toxic byproduct . Physical property data reflect this chemical difference: the target compound has a density of 1.27 g/mL versus 1.384 g/mL for the chloro analog, and a refractive index of ~1.43 versus 1.448, consistent with the lighter, less polarizable ethoxy substituent . The chloro analog's storage specifications mandate inert gas and moisture exclusion with a hazard classification of Skin Corrosion 1B, whereas the ethoxy compound is classified as flammable but not corrosive . The hydrolysis rate difference is class-level: Gelest notes that ethoxysilanes are less reactive than methoxysilanes and typically require catalysis for hydrolysis, while chlorosilanes react autocatalytically with moisture [1].

Hydrolytic stability Byproduct safety Silane handling

Surface Tension of 22.3 dyne/cm: Wettability Positioning Between Oleophobic and Hydrophilic Regimes

The calculated surface tension of pentafluorophenylethoxydimethylsilane is 22.3 dyne/cm (22.3 mN/m), derived from molar volume and parachor computational methods [1]. This value situates the compound in the hydrophobic regime (below the 35 dyne/cm threshold for hydrophilic behaviour per Gelest's critical surface tension classification) but above the oleophobic regime (<20 dyne/cm) achieved by highly fluorinated perfluoropolyether silane coatings (14–16 mN/m) [2][3]. By comparison, alkyltrialkoxysilane-modified surfaces typically exhibit critical surface tensions in the 20–35 mN/m range depending on chain length, while non-fluorinated aromatic silanes fall above 30 mN/m [2]. The pentafluorophenyl group provides a surface-energy-lowering effect through the electron-withdrawing, polarizable C–F bonds at the aromatic periphery, but without the extended perfluoroalkyl chain needed to approach the sub-20 mN/m ultra-low-energy regime.

Surface energy Wettability Hydrophobic coatings

Synthetic Utility as Hydrosilane Precursor: 69% Reduction Yield to (Pentafluorophenyl)dimethylsilane

Pentafluorophenylethoxydimethylsilane can be reduced to (pentafluorophenyl)dimethylsilane (CAS 13888-77-2)—a valuable Si–H functional hydrosilane—in 69% isolated yield using NaBH₄ as the terminal hydride source, bromoethane (EtBr) as a sacrificial reagent to generate BH₃ in situ, and hexamethylphosphoric triamide (HMPA) as a Lewis-base catalyst in deuterated benzene over 24 hours [1][2]. The corresponding reaction has been published as a general method for alkoxysilane-to-hydrosilane reduction in ChemComm (2019) [2]. The resulting (pentafluorophenyl)dimethylsilane is a documented precursor for fluoride-free, palladium-catalysed Hiyama-Denmark cross-coupling via the corresponding disiloxane [3]. In contrast, the triethoxy analog pentafluorophenyltriethoxysilane, upon reduction, would yield a trihydrosilane (C₆F₅SiH₃) with fundamentally different reactivity and cross-coupling stoichiometry, while the chloro analog (flophemesyl chloride) requires a different reduction pathway and carries higher hazard due to the Si–Cl bond.

Hydrosilane synthesis Lewis-base catalysis Cross-coupling precursor

Boiling Point and Purification Accessibility vs. Pentafluorophenyltriethoxysilane

Under reduced pressure, pentafluorophenylethoxydimethylsilane boils at 53 °C at 5.6 mmHg, corresponding to an estimated atmospheric boiling point of ~234 °C . The triethoxy comparator, pentafluorophenyltriethoxysilane (CAS 20083-34-5, MW 330.33), has a substantially higher boiling point of 130 °C at 10 mmHg (~245 °C at 760 mmHg), requiring more energetic vacuum distillation conditions . At equivalent reduced pressure (~5–6 mmHg), the target compound distills approximately 75–80 °C lower than the triethoxy analog. The density difference (1.27 vs. 1.24 g/mL) and refractive index difference (~1.43 vs. 1.4180) provide orthogonal quality-control metrics for identity and purity verification .

Distillation purification Process chemistry Volatility

Research and Industrial Application Scenarios Where Pentafluorophenylethoxydimethylsilane (CAS 71338-73-3) Provides Selection-Motivating Advantages


Monolayer Fluorinated Surface Modification of Nano-Featured Substrates for Molecular Electronics

For nano-patterned silicon, mesoporous silica, or indium tin oxide (ITO) substrates where a single-molecule-thick fluorinated interface is required, pentafluorophenylethoxydimethylsilane's monoalkoxysilane architecture enforces self-limiting monolayer deposition without crosslinked multilayer formation [1]. This is structurally impossible with pentafluorophenyltriethoxysilane, which inherently forms polymeric films. The ethoxy leaving group releases ethanol rather than HCl, preserving the electronic integrity of sensitive device layers—a decisive advantage over chlorodimethyl(pentafluorophenyl)silane. The pentafluorophenyl moiety introduces beneficial face-to-face aromatic stacking interactions with phenyl-terminated co-adsorbates, as demonstrated in Langmuir monolayer studies of pentafluorophenyl-based silanes, enabling phase-separated binary SAM architectures relevant to molecular electronic device fabrication [2].

Synthesis of (Pentafluorophenyl)dimethylsilane for Fluoride-Free Hiyama-Denmark Cross-Coupling

The documented reduction of pentafluorophenylethoxydimethylsilane to (pentafluorophenyl)dimethylsilane in 69% yield using NaBH₄/EtBr/HMPA provides a practical laboratory-scale route to this hydrosilane cross-coupling precursor [3][4]. The resulting (pentafluorophenyl)dimethylsilane is a key intermediate for fluoride-free, palladium-catalysed Hiyama-Denmark cross-coupling with aryl bromides, reported in the development of pentafluorophenyldimethylsilanes as novel organosilicon reagents [5]. Using the ethoxysilane rather than the chlorosilane starting material avoids the corrosive Si–Cl intermediate and its associated handling hazards.

Hydrophobic Interlayer Coatings Requiring Moderate Surface Energy for Adhesion Compatibility

With a calculated surface tension of 22.3 dyne/cm, pentafluorophenylethoxydimethylsilane occupies an intermediate wettability window—hydrophobic yet above the oleophobic threshold of <20 dyne/cm [6][7]. This makes it suitable for anti-stiction interlayers in printed electronics (e.g., OLED display fabrication) where subsequent lamination or overcoating requires sufficient surface energy for adhesion, a requirement that perfluoropolyether silanes (14–16 mN/m) may fail due to excessive dewetting. The compound's flash point of 95 °C and boiling point of 53 °C at 5.6 mmHg also enable straightforward vacuum thermal evaporation or vapour-phase deposition processing.

Moisture-Tolerant Formulations Where Chlorosilane Corrosivity Is Excluded

In adhesive, sealant, or coating formulations that contact pH-sensitive or corrosion-susceptible substrates (e.g., aluminium, magnesium alloys, bioactive glass), the ethoxy leaving group's benign ethanol hydrolysis product is a critical safety and compatibility advantage over chlorodimethyl(pentafluorophenyl)silane, whose HCl byproduct can etch metal oxides, corrode equipment, and denature biomolecules [8]. While the ethoxysilane still requires moisture exclusion during storage, its controlled, catalysis-requiring hydrolysis kinetics provide a wider processing window and reduce premature gelation risk compared to the autocatalytic hydrolysis of chlorosilanes.

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